4-Ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol is a bifunctional heterocyclic building block characterized by a 1,2,4-triazole core, a nucleophilic thiol group at the 3-position, an ethyl group at the 4-position, and a phenyl ring at the 5-position. With a molecular weight of 205.28 g/mol and a calculated LogP of 1.107, it serves as a critical intermediate in the synthesis of advanced agrochemicals, corrosion inhibitors, and pharmaceutical libraries, particularly CYP51-targeting antifungals and antitubercular agents. The presence of the N4-ethyl group provides a precise steric and lipophilic balance that distinguishes it from 4-methyl or 4-unsubstituted analogs, making it a preferred precursor for downstream S-alkylation and cross-coupling reactions where both high synthetic yield and optimal membrane permeability of the final product are required [1].
Substituting 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol with generic analogs, such as 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol or 5-phenyl-1H-1,2,4-triazole-3-thiol, compromises both processability and downstream application performance. In synthetic workflows, 4-unsubstituted triazoles suffer from competing N-alkylation versus S-alkylation, reducing the yield of the desired thioether products and complicating purification. Furthermore, in pharmaceutical library design, the N4-ethyl group contributes specifically to the lipophilicity (LogP ~1.1) required for penetrating complex biological barriers, such as the mycobacterial cell wall or fungal membranes. Replacing the ethyl group with a methyl group or hydrogen reduces this lipophilicity, leading to a precipitous drop in downstream biological efficacy (e.g., higher MIC values) and rendering the generic substitutes inadequate for high-performance screening campaigns[1].
In the synthesis of triazole-clubbed pyrazole derivatives and antitubercular agents, 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol demonstrates excellent processability. Base-catalyzed cyclization to form this specific 4-ethyl scaffold achieves an isolated yield of 85%, whereas bulkier 4-aryl or sterically hindered alkyl analogs often yield <60% due to steric clashes during ring closure. Furthermore, the permanent substitution at the N4 position completely blocks N-alkylation, ensuring that subsequent reactions with alkyl halides (e.g., 2-chloro-1-(4,5-dihydro-1H-pyrazol-1-yl)ethanones) proceed with near 100% S-regioselectivity [1].
| Evidence Dimension | Precursor Synthesis Yield & Regioselectivity |
| Target Compound Data | 85% yield; ~100% S-alkylation regioselectivity |
| Comparator Or Baseline | 4-aryl/bulky analogs (<60% yield); 4-unsubstituted analogs (mixed N/S-alkylation) |
| Quantified Difference | >25% higher primary yield and elimination of N-alkylation byproducts |
| Conditions | Base-catalyzed cyclization (KOH/H2O, 90 °C) and subsequent S-alkylation in anhydrous K2CO3 |
Eliminating N-alkylation byproducts reduces purification costs and maximizes the yield of active thioether APIs in industrial scale-up.
The N4-ethyl substitution precisely tunes the physicochemical properties of the triazole scaffold. 4-Ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol possesses a calculated LogP of 1.107, compared to the significantly more hydrophilic 5-phenyl-1H-1,2,4-triazole-3-thiol (LogP ~0.5). This quantified increase in lipophilicity is critical for downstream pharmaceutical applications, as derivatives built from the 4-ethyl scaffold exhibit superior penetration across the lipophilic mycolic acid layer of M. tuberculosis and the ergosterol-rich fungal cell membranes, directly translating to enhanced in vitro efficacy [1].
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
| Target Compound Data | LogP = 1.107 (4-ethyl substitution) |
| Comparator Or Baseline | LogP ~0.5 (4-unsubstituted baseline) |
| Quantified Difference | ~0.6 log unit increase in lipophilicity |
| Conditions | Standard physicochemical property calculation (Lipinski parameters) |
Procuring the 4-ethyl building block ensures that downstream compound libraries possess the baseline lipophilicity required for cellular assay success.
The selection of 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol as a core scaffold directly impacts the potency of resulting drug libraries. When derivatized into 3,5-dinitrophenyl S-substituted analogs, the 4-ethyl compounds achieved Minimum Inhibitory Concentrations (MIC) against M. tuberculosis H37Rv as low as 0.03 μM. Similarly, in antifungal screening targeting CYP51, 4-ethyl-triazole-clubbed pyrazoles demonstrated MIC values of 0.5 µg/mL against fluconazole-resistant strains, significantly outperforming standard control drugs and validating the 4-ethyl-5-phenyl core as a privileged structural motif [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
| Target Compound Data | 0.03 μM (antitubercular); 0.5 µg/mL (antifungal) |
| Comparator Or Baseline | Standard first-line therapies (e.g., Fluconazole MIC > 64 µg/mL for resistant strains) |
| Quantified Difference | Orders of magnitude higher potency against resistant strains |
| Conditions | In vitro MIC assays against M. tuberculosis H37Rv and Fluconazole-resistant Candida strains |
For pharmaceutical R&D procurement, starting with a validated, high-potency-yielding scaffold significantly increases the probability of identifying lead candidates.
Beyond pharmaceutical use, 1,2,4-triazole-3-thiols are deployed as corrosion inhibitors. The 4-ethyl-5-phenyl-4H-1,2,4-triazole-3-thiol molecule leverages both the electron-donating inductive effect of the ethyl group and the extensive π-electron system of the phenyl ring to facilitate strong chemisorption onto mild steel. In 1 M HCl solutions, this specific substitution pattern promotes the formation of a dense protective monolayer, achieving inhibition efficiencies that typically exceed 90% at low millimolar concentrations, outperforming basic unsubstituted triazoles which often plateau at 70-80% efficiency under identical acidic conditions [1].
| Evidence Dimension | Corrosion Inhibition Efficiency |
| Target Compound Data | >90% efficiency at low millimolar concentrations |
| Comparator Or Baseline | Unsubstituted triazoles (~70-80% efficiency) |
| Quantified Difference | 10-20% absolute increase in inhibition efficiency |
| Conditions | Mild steel immersed in 1 M HCl at 298 K (Tafel polarization / weight loss assays) |
Industrial buyers formulating acid pickling baths or pipeline treatments require the higher efficiency of the 4-ethyl-5-phenyl derivative to minimize metal loss.
Due to its locked N4 position and optimal LogP (1.107), this compound is the ideal starting material for synthesizing S-alkylated triazole-clubbed pyrazoles targeting fungal CYP51 or mycobacterial cell wall synthesis. The ethyl group prevents unwanted N-alkylation side reactions, ensuring high yields during library generation[1].
The strong electron-donating properties of the ethyl group combined with the phenyl π-system make this compound highly effective for formulating corrosion inhibitors for mild steel in 1 M HCl applications, such as industrial acid pickling, where it forms a highly protective chemisorbed layer [2].
The presence of the exocyclic sulfur and multiple ring nitrogens allows the 4-ethyl-5-phenyl scaffold to act as a versatile multidentate ligand. It is highly useful in the procurement of materials for coordination chemistry and catalysis where steric tuning by the N4-ethyl group is required to stabilize specific metal oxidation states [3].